2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13441669
InChI: InChI=1S/C15H23N3O3/c1-11-7-8-16-13(17-11)20-10-12-6-5-9-18(12)14(19)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3
SMILES: CC1=NC(=NC=C1)OCC2CCCN2C(=O)OC(C)(C)C
Molecular Formula: C15H23N3O3
Molecular Weight: 293.36 g/mol

2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13441669

Molecular Formula: C15H23N3O3

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H23N3O3
Molecular Weight 293.36 g/mol
IUPAC Name tert-butyl 2-[(4-methylpyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H23N3O3/c1-11-7-8-16-13(17-11)20-10-12-6-5-9-18(12)14(19)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3
Standard InChI Key DQSZUBFVCGQGRQ-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)OCC2CCCN2C(=O)OC(C)(C)C
Canonical SMILES CC1=NC(=NC=C1)OCC2CCCN2C(=O)OC(C)(C)C

Introduction

Overview

2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic research. Characterized by a pyrrolidine core substituted with a pyrimidine moiety and a tert-butyl ester group, this compound serves as a versatile intermediate in pharmaceutical development. Its structural complexity and functional groups enable interactions with biological targets, making it a subject of ongoing investigation for therapeutic applications.

Chemical Identity and Structural Properties

Molecular Composition

The compound has the molecular formula C₁₅H₂₃N₃O₃, with a molecular weight of 293.36 g/mol. Key structural features include:

  • A pyrrolidine ring (five-membered saturated nitrogen heterocycle).

  • A 4-methylpyrimidin-2-yloxymethyl substituent attached to the pyrrolidine.

  • A tert-butyl ester group at the 1-position of the pyrrolidine.

The pyrimidine moiety introduces aromaticity and hydrogen-bonding capabilities, while the tert-butyl ester enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₃N₃O₃
Molecular Weight293.36 g/mol
IUPAC Nametert-butyl 2-[(4-methylpyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Boiling PointNot reported
Melting PointNot reported
Density1.2–1.3 g/cm³ (estimated)

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step reactions:

  • Formation of the Pyrimidine-Pyrrolidine Linkage:

    • A nucleophilic substitution reaction between 4-methylpyrimidin-2-ol and a pyrrolidine derivative bearing a leaving group (e.g., chloromethyl or bromomethyl).

    • Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used, with bases like potassium carbonate to deprotonate the pyrimidine hydroxyl group.

  • Introduction of the tert-Butyl Ester:

    • Protection of the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions.

    • Catalysis by 4-dimethylaminopyridine (DMAP) accelerates the reaction.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Pyrimidine coupling4-methylpyrimidin-2-ol, K₂CO₃, DMF, 80°C65–75%
Boc protectionBoc₂O, DMAP, DCM, rt85–90%

Industrial-Scale Production

Industrial methods prioritize scalability and cost-efficiency:

  • Continuous Flow Chemistry: Enhances mixing and heat transfer, reducing reaction times.

  • Automated Purification: Chromatography or crystallization techniques ensure >95% purity.

Applications in Medicinal Chemistry

Biological Activity

While direct biological data for this compound remains limited, structural analogs exhibit:

  • Antimicrobial Properties: Pyrimidine derivatives inhibit bacterial DNA gyrase.

  • Kinase Inhibition: The pyrimidine moiety mimics ATP-binding sites in kinases, relevant in cancer therapy .

  • Anti-inflammatory Effects: Modulation of NF-κB signaling pathways .

Drug Development

The compound serves as a precursor for:

  • Protease Inhibitors: Pyrrolidine scaffolds are common in HIV protease inhibitors .

  • GPCR Modulators: Tert-butyl esters improve blood-brain barrier penetration in CNS-targeted drugs.

Table 3: Comparison with Analogous Compounds

CompoundKey Structural DifferenceBiological Activity
2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterSulfur linker vs. oxygen linkerEnhanced enzyme inhibition
(S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterChlorine substituentAntiviral activity

Mechanistic Insights

Interaction with Biological Targets

The compound’s mechanism likely involves:

  • Hydrogen Bonding: Pyrimidine N-atoms interact with enzyme active sites (e.g., kinases) .

  • Steric Effects: The tert-butyl group modulates binding affinity by occupying hydrophobic pockets.

Metabolic Stability

  • Ester Hydrolysis: In vivo cleavage of the tert-butyl group generates a carboxylic acid, enhancing solubility but reducing membrane permeability.

  • Oxidative Metabolism: Hepatic cytochrome P450 enzymes modify the pyrimidine ring, necessitating structural optimization for drug candidates.

Future Directions and Challenges

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine and pyrrolidine moieties to enhance potency .

  • In Vivo Toxicity Profiling: Assessing hepatotoxicity and off-target effects.

Industrial Challenges

  • Cost-Effective Synthesis: Reducing reliance on expensive catalysts (e.g., palladium) .

  • Green Chemistry: Developing solvent-free or water-based reactions to minimize environmental impact.

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